9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride
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Overview
Description
The compound “9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Synthesis Analysis
The synthesis of oxazines has been reported in several studies . For instance, the fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . Another study describes the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which are novel and convenient building-blocks for the direct construction of biologically important polycyclic pyridones .Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The structure of the compound “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
The reactivity of oxazines towards binucleophiles has been studied . These molecules bear the hidden aldehyde moiety, which can determine their high reactivity towards nucleophiles via the tautomeric equilibrium .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazines can vary depending on their structure . For instance, oxazine dyes exhibit solvatochromism . The specific physical and chemical properties of “this compound” are not mentioned in the available literature.Properties
IUPAC Name |
9-(aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12;/h1-4,9H2,(H,10,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEBNNQCKFGPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NC(=O)N21)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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